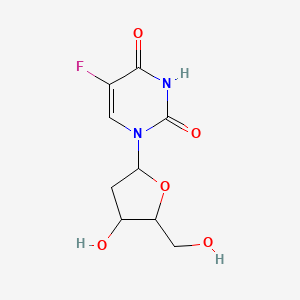

5-Fluoro-2'-deoxyuridine

Descripción general

Descripción

5-Fluoro-2’-deoxyuridine: is a fluorinated pyrimidine analog that has been extensively studied for its antiviral and antineoplastic properties. It is used as an experimental anticancer agent and shows activity against a variety of malignant neoplasms. This compound is also employed for renal function diagnosis and acts as an inhibitor of thymidylate synthetase and DNA synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2’-deoxyuridine typically involves the fluorination of 2’-deoxyuridine. One common method is the reaction of 2’-deoxyuridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure the selective introduction of the fluorine atom at the 5-position of the uracil ring .

Industrial Production Methods: Industrial production of 5-Fluoro-2’-deoxyuridine involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the high purity of the final product. The compound is typically crystallized from an appropriate solvent to obtain it in a pure form suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluoro-2’-deoxyuridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted under specific conditions.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the uracil ring.

Hydrolysis: The compound can be hydrolyzed to yield 5-fluorouracil and deoxyribose.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide can be employed.

Reduction: Reducing agents like sodium borohydride are commonly used.

Major Products Formed:

5-Fluorouracil: A major product formed through hydrolysis.

Deoxyribose: Another product formed during hydrolysis.

Aplicaciones Científicas De Investigación

5-Fluoro-2’-deoxyuridine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2’-deoxyuridine involves its conversion to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) within the cell. FdUMP acts as a suicide inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting thymidylate synthase, FdUMP prevents the synthesis of thymidine monophosphate (dTMP), leading to an imbalance in the nucleotide pool and ultimately inhibiting DNA synthesis. This mechanism is particularly effective in rapidly proliferating tumor cells .

Comparación Con Compuestos Similares

5-Fluorouracil: Another fluorinated pyrimidine analog used as an antineoplastic agent.

Floxuridine: A closely related compound that also inhibits thymidylate synthase.

Comparison:

5-Fluoro-2’-deoxyuridine vs. 5-Fluorouracil: Both compounds inhibit thymidylate synthase, but 5-Fluoro-2’-deoxyuridine is more specific in its action due to its structural similarity to deoxythymidine.

5-Fluoro-2’-deoxyuridine vs. Floxuridine: Both compounds are converted to FdUMP in vivo, but 5-Fluoro-2’-deoxyuridine is often preferred for its higher specificity and lower toxicity.

Actividad Biológica

5-Fluoro-2'-deoxyuridine (FdUrd), a nucleoside analog of thymidine, is primarily recognized for its role as an antineoplastic agent. This compound has been extensively studied for its biological activity, particularly in the context of cancer treatment. This article explores the synthesis, mechanisms of action, therapeutic applications, and case studies related to FdUrd, supported by relevant data tables and research findings.

FdUrd is synthesized through the fluorination of 2'-deoxyuridine. Once administered, it is phosphorylated intracellularly to form this compound monophosphate (FdUMP), which subsequently inhibits thymidylate synthase (TS) by forming a stable complex with the enzyme and the reduced folate cofactor. This inhibition disrupts DNA synthesis and ultimately leads to cell death, particularly in rapidly dividing tumor cells.

Table 1: Synthesis Pathway of this compound

| Step | Reaction | Product |

|---|---|---|

| 1 | Fluorination of 2'-deoxyuridine | FdUrd |

| 2 | Phosphorylation by kinases | FdUMP |

| 3 | Inhibition of thymidylate synthase | Cell death |

Biological Activity and Efficacy

FdUrd exhibits potent cytotoxicity against various cancer cell lines. Studies have shown that FdUrd has a significant inhibitory effect on cell proliferation, with IC50 values often in the nanomolar range. For instance, a study reported that FdUrd demonstrated effective inhibition of L1210 mouse leukemia cells with IC50 values indicating high potency against these cells .

Case Study: Intrathecal Administration for Neoplastic Meningitis

A notable clinical application of FdUrd is its use in treating neoplastic meningitis (NM). A study involving 25 patients evaluated the effectiveness of continuous intrathecal administration of FdUrd. The results indicated significant improvements in neurological symptoms with no observed neurotoxicity, suggesting that FdUrd can be safely administered for prolonged periods in this context .

Resistance Mechanisms

Despite its efficacy, some tumors exhibit resistance to FdUrd. Resistance mechanisms include:

- Elevated levels of thymidylate synthase : Increased expression can lead to reduced sensitivity to TS inhibitors like FdUrd .

- Insufficient reduced folate cofactor : This limits the formation of the active complex necessary for TS inhibition .

Comparative Studies

Comparative analyses have been conducted to evaluate FdUrd against other fluoropyrimidines such as 5-fluorouracil (5-FU). These studies consistently highlight that while both compounds share similar mechanisms, their pharmacokinetics and toxicity profiles differ significantly.

Table 2: Comparison of this compound and 5-Fluorouracil

| Feature | This compound (FdUrd) | 5-Fluorouracil (5-FU) |

|---|---|---|

| Route of Administration | Intrathecal / IV | IV / Oral |

| Primary Indication | Neoplastic meningitis | Colorectal cancer |

| Common Side Effects | Minimal neurotoxicity | Nausea, diarrhea |

| Resistance Mechanisms | Thymidylate synthase overexpression | Thymidylate synthase overexpression |

Propiedades

IUPAC Name |

5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKNJVUHOIMIIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274397 | |

| Record name | 5-Fluoro-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2968-28-7, 955-24-8, 50-91-9 | |

| Record name | NSC66259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC527320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | floxuridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-fluoro-2'-deoxyuridine is an antineoplastic antimetabolite that primarily targets thymidylate synthase (TS) []. Inside the cell, this compound is converted to its active metabolite, this compound 5'-monophosphate (FdUMP), which binds tightly to TS [, ].

A: FdUMP acts as a suicide inhibitor of TS by forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate []. This complex prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis [, ].

A: Inhibition of TS by FdUMP leads to a depletion of dTTP pools, which are essential for DNA synthesis and repair [, ]. This depletion disrupts DNA replication and repair processes, ultimately leading to cell cycle arrest and cell death [, ].

ANone: The provided research papers do not contain information related to material compatibility and stability, catalytic properties, or computational chemistry and modeling of this compound.

A: The fluorine atom at the 5-position of the uracil ring is crucial for the activity of this compound [, , ]. This substitution allows FdUMP to mimic the structure of dUMP and bind to TS, ultimately leading to enzyme inhibition [, , ].

A: Yes, researchers have explored various structural modifications of this compound to enhance its therapeutic potential. Some studies focused on synthesizing lipophilic prodrugs, such as 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine (FdUrd-C8) and 3',5'-O-dipalmitoyl-5-fluoro-2'-deoxyuridine (FUdR-dipalmitate) [, , , , ]. These prodrugs aim to improve the delivery of this compound to tumor cells and increase its intracellular retention [, , , , ].

A: While the lipophilic prodrugs demonstrated activity against various tumor models at lower doses compared to this compound, they also exhibited increased toxicity, limiting their therapeutic index [, ].

A: Encapsulation of this compound 5'-monophosphate (FdUMP) in human erythrocytes has been explored as a potential delivery strategy for liver-targeted therapy []. Additionally, incorporating lipophilic prodrugs into liposomes has been investigated to enhance delivery to tumor cells and control drug release [, ].

ANone: The provided research papers do not contain information related to these aspects.

A: this compound is rapidly cleared from the body via metabolism and urinary excretion []. Following intravenous administration, its metabolites, including 5-fluorouracil (5-fluorouracil), persist in various tissues for up to 72 hours [].

A: While both drugs exhibit similar pharmacokinetic profiles, some differences exist in the tissue distribution and levels of their active metabolites []. For example, after equimolar intravenous doses, the concentrations of FdUMP were found to be lower than those observed after 5-fluorouracil administration [].

A: The rapid elimination and metabolism of this compound contribute to its short half-life and necessitate continuous infusion for optimal therapeutic effect []. Additionally, the tissue-specific differences in the levels of active metabolites, such as FdUMP, may influence the drug's efficacy and toxicity in different organs [].

A: this compound has shown efficacy against various murine tumor models, including L1210 leukemia, P388 leukemia, Lewis Lung carcinoma, B16 melanoma, and adenocarcinoma 755 [, , ].

A: this compound has been evaluated in clinical trials for various solid tumors, including colorectal cancer, liver cancer, and pancreatic cancer [, , ].

A: One major mechanism of resistance to this compound is impaired nucleoside transport, which reduces the intracellular accumulation of the drug [, ].

A: Yes, mutations in the TS gene, particularly those within the Arg50 loop region, can lead to resistance to this compound by altering the binding affinity of FdUMP to the enzyme [, ].

ANone: Information on toxicity and safety profiles are not included as per the request to focus on scientific aspects.

ANone: The provided research papers do not contain information related to these aspects.

A: this compound was first synthesized in the 1950s and subsequently demonstrated promising antitumor activity []. Early clinical trials explored its use in various solid tumors []. Further research focused on developing its prodrugs and exploring novel drug delivery strategies to enhance its therapeutic index [, , , , , ].

A: Research on this compound resistance has contributed significantly to our understanding of tumor biology, particularly in the context of nucleotide metabolism and DNA replication [, ]. This knowledge can inform the development of novel therapeutic strategies targeting these pathways in cancer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.